molecular formula C17H23ClN2O2 B1531745 Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 1160247-22-2

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No. B1531745
M. Wt: 322.8 g/mol
InChI Key: FSVVUJLLKROCMU-UHFFFAOYSA-N
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Description

“Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate” is a complex organic compound. It contains a tert-butyl group, a chloro group, and a spiro[indoline-3,4’-piperidine] group . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature and ability to stabilize carbocations . The spiro[indoline-3,4’-piperidine] group is a type of spirocyclic compound, which are often key building blocks in drug discovery .

Scientific Research Applications

Efficient Synthesis Approaches

  • Synthesis of Spirocyclic Oxindole Analogue : A study described an efficient synthesis method for a spirocyclic oxindole analogue, which is closely related to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate. The process involves key steps such as dianion alkylation and cyclization, demonstrating the compound's utility in synthesizing complex chemical structures without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Molecular Structure Characterization

  • Crystal Structure of Novel Indoline Derivative : Another study focused on the eco-friendly synthesis of a new indoline derivative, emphasizing the importance of tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate in producing compounds with distinct spectral properties and crystal structures. The crystal structure is stabilized by intermolecular and intramolecular hydrogen bonds, forming centrosymmetric dimer units and showcasing the compound's potential in crystallography and molecular design (Sharma et al., 2016).

Allosteric Modulation Studies

  • Cannabinoid CB1 Receptor Modulation : A paper investigated the pharmacology of novel compounds related to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate at the cannabinoid CB1 receptor. These compounds demonstrated a positively cooperative allosteric effect, suggesting their significance in studying receptor modulation and signaling pathways (Price et al., 2005).

Synthetic Methodologies and Chemical Functionalization

  • Extended Conjugated Indolyl Chalcones Synthesis : Research on the synthesis of extended conjugated δ-chloro-α-cyano substituted indolyl chalcones utilized similar compounds, highlighting their role in producing potent anti-breast cancer, anti-inflammatory, and antioxidant agents. This study underscores the compound's utility in medicinal chemistry for designing novel therapeutic agents (Bhale et al., 2017).

properties

IUPAC Name

tert-butyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVVUJLLKROCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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